N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide
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Overview
Description
N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide is an organic compound characterized by the presence of an amino group, a phenylsulfanyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide typically involves a multi-step process:
Starting Material: The synthesis begins with the preparation of 2-amino-5-(phenylsulfanyl)benzoic acid.
Amidation Reaction: The carboxylic acid group of 2-amino-5-(phenylsulfanyl)benzoic acid is converted to the corresponding amide using butanoyl chloride in the presence of a base such as triethylamine.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to enhance efficiency and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize production.
Chemical Reactions Analysis
Types of Reactions: N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Acylated or sulfonylated products.
Scientific Research Applications
N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
N-[2-Amino-5-(methylsulfanyl)phenyl]butanamide: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
N-[2-Amino-5-(phenylsulfinyl)phenyl]butanamide: Contains a phenylsulfinyl group instead of a phenylsulfanyl group.
N-[2-Amino-5-(phenylsulfonyl)phenyl]butanamide: Contains a phenylsulfonyl group instead of a phenylsulfanyl group.
Uniqueness: N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
58306-62-0 |
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Molecular Formula |
C16H18N2OS |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-(2-amino-5-phenylsulfanylphenyl)butanamide |
InChI |
InChI=1S/C16H18N2OS/c1-2-6-16(19)18-15-11-13(9-10-14(15)17)20-12-7-4-3-5-8-12/h3-5,7-11H,2,6,17H2,1H3,(H,18,19) |
InChI Key |
WWSRSEBEVNMGJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N |
Origin of Product |
United States |
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